molecular formula C13H16ClN3O B13858658 3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride

3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride

Cat. No.: B13858658
M. Wt: 265.74 g/mol
InChI Key: BAJCGQBXEZPOLS-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-thiadiazole Hydrochloride: Similar structure but contains a sulfur atom instead of oxygen.

    3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-triazole Hydrochloride: Contains an additional nitrogen atom in the ring.

Uniqueness

3-Methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16ClN3O

Molecular Weight

265.74 g/mol

IUPAC Name

3-methyl-5-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C13H15N3O.ClH/c1-9-15-13(17-16-9)12-8-14-7-11(12)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-8H2,1H3;1H

InChI Key

BAJCGQBXEZPOLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CNCC2C3=CC=CC=C3.Cl

Origin of Product

United States

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